molecular formula C18H25N3O3 B6800363 N-[(3-morpholin-4-ylphenyl)methyl]-3-oxa-8-azabicyclo[3.2.1]octane-8-carboxamide

N-[(3-morpholin-4-ylphenyl)methyl]-3-oxa-8-azabicyclo[3.2.1]octane-8-carboxamide

Cat. No.: B6800363
M. Wt: 331.4 g/mol
InChI Key: KOEDPVPBBUMAGB-UHFFFAOYSA-N
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Description

N-[(3-morpholin-4-ylphenyl)methyl]-3-oxa-8-azabicyclo[3.2.1]octane-8-carboxamide is a complex organic compound featuring a unique bicyclic structure. This compound is part of the 8-azabicyclo[3.2.1]octane family, which is known for its significant biological activities and applications in various fields such as medicinal chemistry and drug discovery .

Properties

IUPAC Name

N-[(3-morpholin-4-ylphenyl)methyl]-3-oxa-8-azabicyclo[3.2.1]octane-8-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H25N3O3/c22-18(21-16-4-5-17(21)13-24-12-16)19-11-14-2-1-3-15(10-14)20-6-8-23-9-7-20/h1-3,10,16-17H,4-9,11-13H2,(H,19,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KOEDPVPBBUMAGB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2COCC1N2C(=O)NCC3=CC(=CC=C3)N4CCOCC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H25N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

331.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(3-morpholin-4-ylphenyl)methyl]-3-oxa-8-azabicyclo[3.2.1]octane-8-carboxamide typically involves the enantioselective construction of the 8-azabicyclo[3.2.1]octane scaffold. This process can be achieved through several methodologies, including the stereocontrolled formation of the bicyclic scaffold from an acyclic starting material containing all the required stereochemical information . Another approach involves the desymmetrization of achiral tropinone derivatives .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The specific industrial methods are often proprietary and may vary depending on the manufacturer.

Chemical Reactions Analysis

Types of Reactions

N-[(3-morpholin-4-ylphenyl)methyl]-3-oxa-8-azabicyclo[3.2.1]octane-8-carboxamide can undergo various chemical reactions, including:

    Reduction: This reaction involves the removal of oxygen atoms or the addition of hydrogen atoms, commonly using reagents like sodium borohydride or lithium aluminum hydride.

    Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or nucleophiles.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and various nucleophiles for substitution reactions. The reaction conditions, such as temperature and solvent, are optimized based on the specific reaction and desired product.

Major Products

The major products formed from these reactions depend on the specific reaction type and conditions. For example, oxidation may yield alcohols or ketones, while reduction may produce amines or hydrocarbons.

Scientific Research Applications

N-[(3-morpholin-4-ylphenyl)methyl]-3-oxa-8-azabicyclo[3.2.1]octane-8-carboxamide has a wide range of scientific research applications, including:

Mechanism of Action

The mechanism of action of N-[(3-morpholin-4-ylphenyl)methyl]-3-oxa-8-azabicyclo[3.2.1]octane-8-carboxamide involves its interaction with specific molecular targets and pathways. For example, it may interact with enzymes or receptors, leading to changes in their activity and subsequent biological effects . The exact molecular targets and pathways involved can vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

Similar compounds to N-[(3-morpholin-4-ylphenyl)methyl]-3-oxa-8-azabicyclo[3.2.1]octane-8-carboxamide include other members of the 8-azabicyclo[3.2.1]octane family, such as:

Uniqueness

The uniqueness of this compound lies in its specific structure and the presence of the morpholinyl and oxa-azabicyclo moieties, which confer distinct chemical and biological properties. These unique features make it a valuable compound for various scientific and industrial applications.

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